
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is a unique organoselenium-tellurium compound It is characterized by the presence of both selenium and tellurium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- typically involves the reaction of selenium and tellurium precursors under controlled conditions. One common method involves the use of organolithium or Grignard reagents to introduce selenium and tellurium atoms into the organic framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive selenium and tellurium species.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenides and tellurides.
Substitution: The selenium and tellurium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions include selenoxides, telluroxides, selenides, tellurides, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organoselenium and organotellurium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- involves its interaction with molecular targets through redox reactions. The selenium and tellurium atoms can undergo oxidation and reduction, influencing various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Ditellurole: Contains tellurium atoms but lacks selenium.
1,3-Diselenole: Contains selenium atoms but lacks tellurium.
1,3-Selenatellurole: Similar structure but different substitution patterns.
Uniqueness
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is unique due to the presence of both selenium and tellurium atoms, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
400734-61-4 |
|---|---|
Fórmula molecular |
C6H4Se2Te2 |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
(2E)-2-(1,3-selenatellurol-2-ylidene)-1,3-selenatellurole |
InChI |
InChI=1S/C6H4Se2Te2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H/b6-5+ |
Clave InChI |
USZZNBANEUJJNG-AATRIKPKSA-N |
SMILES isomérico |
C1=C[Te]/C(=C/2\[Se]C=C[Te]2)/[Se]1 |
SMILES canónico |
C1=C[Te]C(=C2[Se]C=C[Te]2)[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


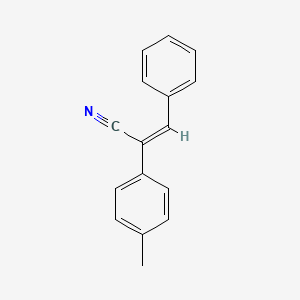
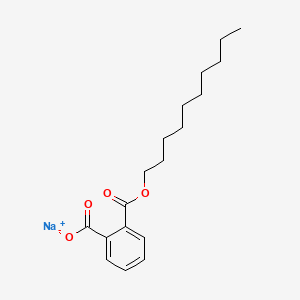
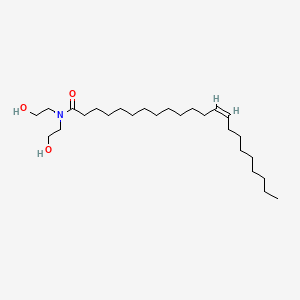
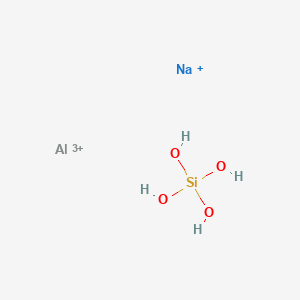
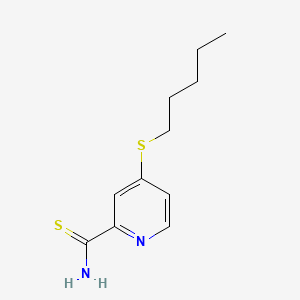



![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
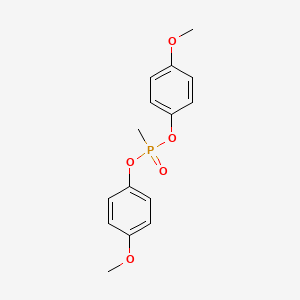


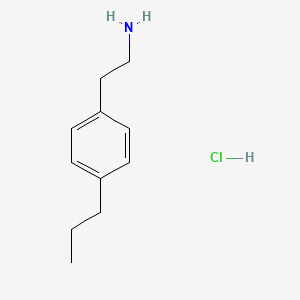
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
